"2-Methoxybenzyl isothiocyanate chemical properties and structure"
"2-Methoxybenzyl isothiocyanate chemical properties and structure"
An In-Depth Technical Guide to 2-Methoxybenzyl Isothiocyanate: Chemical Properties, Structure, and Biological Significance
Authored by a Senior Application Scientist
Introduction: Isothiocyanates (ITCs) represent a class of naturally occurring and synthetic compounds characterized by the functional group -N=C=S. They are renowned for their broad spectrum of biological activities, including potent chemopreventive, anti-inflammatory, and antimicrobial properties.[1][2][3] This technical guide provides a comprehensive overview of 2-Methoxybenzyl isothiocyanate, a specific member of this family, detailing its chemical structure, physicochemical properties, reactivity, and known biological implications for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
2-Methoxybenzyl isothiocyanate is an aromatic isothiocyanate featuring a methoxy group positioned ortho to the isothiocyanatomethyl-substituted benzene ring. This substitution pattern is critical to its steric and electronic properties, which in turn influence its reactivity and biological interactions.
The fundamental structure is defined by the covalent bonding arrangement of its constituent atoms. Its formal chemical identification is cataloged under CAS Registry Number 17608-09-2.[4][5][6]
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IUPAC Name: 1-(isothiocyanatomethyl)-2-methoxybenzene[4]
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Canonical SMILES: COC1=CC=CC=C1CNC=S
The molecule consists of a benzyl group substituted at the 2-position with a methoxy (-OCH₃) group. The isothiocyanate (-N=C=S) moiety is attached to the benzylic carbon. The presence of three rotatable bonds allows for conformational flexibility.[4]
Physicochemical and Spectroscopic Properties
The physical and chemical properties of a compound are essential for its application in research and development, dictating its solubility, stability, and handling requirements.
Table 1: Physicochemical Properties of 2-Methoxybenzyl Isothiocyanate
| Property | Value | Source |
| Molecular Weight | 179.24 g/mol | [4][5] |
| Hydrogen Bond Donors | 0 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bond Count | 3 | [4] |
Spectroscopic Profile
Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical substance.
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, distinctive absorption band for the isothiocyanate (-N=C=S) group, typically appearing in the region of 2100-2200 cm⁻¹.[9] Additional characteristic peaks would include those for C-H stretching of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.[9][10]
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Mass Spectrometry (MS): Electron ionization mass spectrometry provides a fragmentation pattern that can be used to elucidate the structure and confirm the molecular weight. The molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (approximately 179).[5][11]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural confirmation.
Synthesis and Reactivity
General Synthesis Pathway
Isothiocyanates are commonly synthesized from primary amines.[12] While a specific, detailed protocol for 2-methoxybenzyl isothiocyanate is not provided in the surveyed literature, a general and robust method involves the reaction of the corresponding primary amine (2-methoxybenzylamine) with a thiocarbonyl transfer reagent.
A common laboratory-scale synthesis involves the use of thiophosgene (CSCl₂) or its less hazardous equivalents like thiocarbonyldiimidazole or O,O-di(2-pyridyl) thionocarbonate.
Workflow: General Synthesis from a Primary Amine
Caption: General synthesis of isothiocyanates from primary amines.
Experimental Protocol Outline:
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Dissolution: Dissolve 2-methoxybenzylamine in a suitable anhydrous organic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Base: Add a non-nucleophilic base, such as triethylamine, to the solution to act as a proton scavenger.
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Thiocarbonylation: Slowly add the thiocarbonylating agent (e.g., a solution of thiophosgene in the same solvent) to the reaction mixture at a controlled temperature, typically 0 °C.
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Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified, commonly by column chromatography, to yield pure 2-methoxybenzyl isothiocyanate.
Core Reactivity
The reactivity of 2-methoxybenzyl isothiocyanate is dominated by the electrophilic nature of the central carbon atom in the -N=C=S group.[13] This carbon is susceptible to attack by a wide range of nucleophiles.
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Reaction with Amines: It reacts readily with primary and secondary amines to form substituted thiourea derivatives.[14] This reaction is often used for derivatization in analytical methods.
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Reaction with Thiols: With thiol-containing molecules, such as the amino acid cysteine or the antioxidant glutathione, it forms dithiocarbamate adducts.[3][15] This covalent modification of protein thiols is a key mechanism behind the biological activity of many isothiocyanates.
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Reaction with Alcohols: In the presence of a catalyst or at elevated temperatures, it can react with alcohols to form thiocarbamates.
This reactivity with biological nucleophiles is fundamental to its mechanism of action in biological systems.[3]
Biological Significance and Mechanisms of Action
Isothiocyanates as a class are widely recognized for their health benefits, primarily attributed to their presence in cruciferous vegetables.[1][2] Their biological effects are multifaceted, stemming from their ability to modulate cellular signaling pathways involved in inflammation, oxidative stress, and cell survival.
Anticancer and Chemopreventive Activities
The anticancer effects of ITCs are a major focus of research.[16] Key mechanisms include:
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Induction of Phase II Detoxification Enzymes: Isothiocyanates are potent inducers of phase II enzymes, such as glutathione S-transferases (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[2][3] This is primarily mediated through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.[1][2] By reacting with cysteine residues on the Nrf2 inhibitor Keap1, ITCs liberate Nrf2, allowing it to translocate to the nucleus and initiate the transcription of cytoprotective genes.[2]
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Induction of Apoptosis: ITCs can induce programmed cell death (apoptosis) in cancer cells by modulating pathways involving Bcl-2 family proteins, activating caspases, and stimulating MAP kinase (MAPK) signaling.[16][17]
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Cell Cycle Arrest: They can halt the proliferation of cancer cells by inducing cell cycle arrest, preventing them from progressing through division.[17]
Diagram: The Nrf2-Keap1 Signaling Pathway
Caption: Activation of the Nrf2 pathway by isothiocyanates.
Anti-inflammatory Effects
Chronic inflammation is a key driver of many diseases. Isothiocyanates exhibit anti-inflammatory properties, often by inhibiting the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][18] By preventing the activation of NF-κB, ITCs can reduce the expression of inflammatory mediators like cytokines and enzymes such as COX-2.[18][19]
Antimicrobial Activity
Several isothiocyanates, including benzyl isothiocyanate, have demonstrated significant antimicrobial and antibiofilm activity against various pathogens.[20] The proposed mechanism involves disruption of the bacterial membrane, interference with metabolic processes, and induction of oxidative stress, leading to bacterial cell death.[20]
Safety and Handling
As with many reactive chemical compounds, proper handling of 2-methoxybenzyl isothiocyanate is crucial.
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GHS Hazard Classification: It is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
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Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[21][22] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[21][23]
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First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek immediate medical attention in case of significant exposure.[21][24]
Conclusion
2-Methoxybenzyl isothiocyanate is a compound of significant interest due to its characteristic isothiocyanate functionality. Its structure, defined by the ortho-methoxybenzyl group, dictates its reactivity and potential biological activity. The electrophilic nature of its isothiocyanate carbon allows for covalent interactions with biological nucleophiles, underpinning its role as a modulator of critical cellular pathways like Nrf2 and NF-κB. While sharing a mechanistic framework with more extensively studied isothiocyanates, the unique electronic and steric contributions of the 2-methoxybenzyl moiety warrant further investigation to fully elucidate its specific pharmacological profile. This guide provides a foundational understanding for researchers aiming to explore its potential in drug discovery and other scientific applications.
References
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PubChem. (n.d.). 2-Methoxybenzyl isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 2-Methoxybenzyl isothiocyanate. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 2-Methoxybenzyl isothiocyanate. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 2-Methoxyphenyl isothiocyanate. NIST Chemistry WebBook. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis and Applications of 2-Methoxyphenyl Isothiocyanate. Retrieved from [Link]
- Mazumder, A., et al. (2021).
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PubChem. (n.d.). 4-Methoxybenzyl isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]
- Minich, D. M., & Bland, J. S. (2014). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update.
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Prasad, M., & Kumar, S. (2013). 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance. PubMed. Retrieved from [Link]
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Thornalley, P. J. (2002). Isothiocyanates: mechanism of cancer chemopreventive action. PubMed. Retrieved from [Link]
- ChemRxiv. (2023).
- Hansen, N. I., et al. (2015).
- Molina-Vargas, L. F. (2013).
- Arkat USA. (n.d.).
- Satoh, K., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo.
- Samec, D., et al. (2021). Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers.
- ResearchGate. (2009). Benzyl isothiocyanate exhibits anti-inflammatory effects in murine macrophages and in mouse skin.
- ResearchGate. (n.d.).
- Almobarak, A. A., et al. (2025). Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study.
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NIST. (n.d.). 4-Methoxybenzyl isothiocyanate. NIST Chemistry WebBook. Retrieved from [Link]
- University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry.
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